molecular formula C14H14BFO3S B1440515 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid CAS No. 1072946-13-4

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Cat. No.: B1440515
CAS No.: 1072946-13-4
M. Wt: 292.1 g/mol
InChI Key: FUYZRHIGCBXJIX-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being [3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid. This nomenclature precisely describes the compound's structural features, indicating the specific positioning of the fluorine atom at the 3-position, the complex 4-methoxybenzylthio substituent at the 4-position, and the boronic acid functionality attached to the phenyl ring system.

Alternative systematic names for this compound include (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid, which represents an equivalent but slightly different nomenclature convention. The compound is also referenced by its registry number 1072946-13-4 in the Chemical Abstracts Service database, providing a unique identifier that eliminates any ambiguity in chemical literature searches and commercial procurement.

The compound belongs to several important chemical classifications that define its properties and applications. Primarily, it is classified as an organoboron compound, specifically a phenylboronic acid derivative, which places it within the broader category of Lewis acids that can form reversible covalent complexes with various Lewis base donors. Additionally, it is classified as a halogenated aromatic compound due to the presence of the fluorine substituent, and as a thioether derivative because of the sulfur-containing benzylthio group.

From a functional perspective, the compound is categorized as a protein degrader building block, reflecting its intended use in the synthesis of compounds designed for targeted protein degradation applications. This classification has become increasingly important in pharmaceutical chemistry as the field of proteolysis-targeting chimeras and related technologies has expanded. The compound's multi-functional nature allows it to serve as a versatile intermediate in the construction of complex molecular architectures.

Molecular Structure and Composition

The molecular structure of this compound can be described by its molecular formula C₁₄H₁₄BFO₃S, which indicates the presence of fourteen carbon atoms, fourteen hydrogen atoms, one boron atom, one fluorine atom, three oxygen atoms, and one sulfur atom. This composition results in a molecular weight of 292.1 grams per mole, making it a relatively substantial organic molecule with multiple functional domains.

The compound's structural architecture centers around a phenyl ring system that bears the boronic acid functionality, with the fluorine atom positioned ortho to the boronic acid group at the 3-position. The 4-position of the phenyl ring features a complex substituent consisting of a 4-methoxybenzylthio group, which introduces both electronic and steric effects that influence the compound's overall reactivity profile. The methoxy group on the terminal benzyl ring provides additional electron-donating character that can stabilize certain reaction intermediates.

The Simplified Molecular Input Line Entry System representation of the compound is B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O, which provides a linear notation for the complete molecular structure. This representation clearly shows the connectivity pattern, with the boron atom connected to two hydroxyl groups and the substituted phenyl ring system. The International Chemical Identifier string InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3 provides an even more detailed structural description.

Structural Parameter Value
Molecular Formula C₁₄H₁₄BFO₃S
Molecular Weight 292.1 g/mol
Chemical Abstracts Service Number 1072946-13-4
International Chemical Identifier Key FUYZRHIGCBXJIX-UHFFFAOYSA-N
MDL Number MFCD10699622

Physical and Chemical Properties

The physical properties of this compound reflect its complex molecular structure and the presence of multiple functional groups with different electronic characteristics. The compound is commercially available as a white to pale colored crystalline powder, indicating its solid-state organization at room temperature. The crystalline nature suggests the presence of intermolecular interactions, likely including hydrogen bonding involving the boronic acid hydroxyl groups and potential π-π stacking interactions between the aromatic ring systems.

Storage recommendations specify room temperature conditions, indicating reasonable thermal stability under normal laboratory conditions. However, like most boronic acids, the compound likely exhibits sensitivity to moisture and may form anhydride species under certain conditions, particularly when exposed to elevated temperatures or reduced humidity environments. The minimum purity specification of 98% for commercial samples indicates that the compound can be obtained in high purity, suggesting that it is stable enough to withstand standard purification procedures.

The compound's chemical properties are dominated by the reactivity of the boronic acid functional group, which serves as a Lewis acid capable of forming tetrahedral boronate complexes. The presence of the fluorine substituent introduces electron-withdrawing effects that can influence the acidity of the boronic acid group and alter its reactivity compared to unsubstituted phenylboronic acids. The fluorine atom's position ortho to the boronic acid group creates a unique electronic environment that can affect both the compound's stability and its participation in cross-coupling reactions.

The 4-methoxybenzylthio substituent introduces additional complexity to the compound's chemical behavior. The sulfur atom can potentially coordinate to metal centers in catalytic reactions, while the methoxy group provides electron-donating character that can stabilize certain reaction intermediates. This combination of electronic effects creates a compound with unique reactivity patterns that distinguish it from simpler boronic acid derivatives.

Property Specification
Physical State Crystalline Powder
Color White to Pale
Minimum Purity 98%
Storage Temperature Room Temperature
Product Family Protein Degrader Building Blocks

Historical Context and Development

The development of this compound represents part of the broader evolution of organoboron chemistry that began with Edward Frankland's pioneering work in 1860, when he first reported the preparation and isolation of ethylboronic acid. The historical progression from simple alkylboronic acids to complex, multi-functional derivatives like this compound reflects the increasing sophistication of synthetic organic chemistry and the growing demand for specialized building blocks in pharmaceutical research.

The specific compound was first documented in chemical databases on July 26, 2010, according to PubChem records, indicating its relatively recent development compared to simpler boronic acid derivatives. This timing coincides with the expansion of cross-coupling chemistry in pharmaceutical synthesis and the growing recognition of boronic acids as privileged scaffolds for drug discovery. The compound's development likely emerged from systematic structure-activity relationship studies aimed at optimizing boronic acid building blocks for specific synthetic applications.

The incorporation of fluorine substituents in boronic acid chemistry represents a significant advancement in the field, as fluorine atoms can dramatically alter the electronic properties and metabolic stability of organic compounds. The strategic placement of the fluorine atom at the 3-position relative to the boronic acid group creates unique electronic effects that can enhance selectivity in cross-coupling reactions. This design principle reflects the sophisticated understanding of electronic effects that has developed in modern synthetic chemistry.

Properties

IUPAC Name

[3-fluoro-4-[(4-methoxyphenyl)methylsulfanyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BFO3S/c1-19-12-5-2-10(3-6-12)9-20-14-7-4-11(15(17)18)8-13(14)16/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYZRHIGCBXJIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)SCC2=CC=C(C=C2)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674437
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-13-4
Record name (3-Fluoro-4-{[(4-methoxyphenyl)methyl]sulfanyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

Stepwise Synthetic Approach

Step Reaction Type Reagents/Conditions Outcome
1 Halogenation/Fluorination Selective fluorination of bromophenyl precursors 3-Fluoro-4-bromophenyl intermediate
2 Lithiation or Metalation Treatment with n-butyllithium or magnesium reagents at low temperature Formation of aryl lithium or Grignard intermediate
3 Boronation Reaction with trialkyl borates (e.g., B(OMe)3) or boronic acid derivatives Introduction of boronic acid group
4 Thiolation (Nucleophilic Substitution) Reaction with 4-methoxybenzylthiol under basic conditions, often using polar aprotic solvents like DMF Formation of 3-fluoro-4-(4-methoxybenzylthio)phenylboronic acid

Representative Reaction Conditions

  • Temperature: Typically between -78°C and room temperature during metalation steps to control reactivity.
  • Solvents: DMF, tetrahydrofuran (THF), or toluene depending on step.
  • Bases: n-Butyllithium for lithiation; potassium carbonate or sodium hydride for thiolation.
  • Purification: Crystallization and chromatographic techniques to achieve high purity.

Analytical and Purification Techniques

Research Findings and Optimization Insights

  • The electronic effects of the fluorine atom and methoxybenzylthio substituent significantly influence the reactivity of the boronic acid in cross-coupling reactions.
  • Kinetic studies show that the nature of substituents affects the rate of Suzuki coupling, with electron-donating groups enhancing nucleophilicity and reaction speed.
  • Solvent polarity and base strength are critical in optimizing thiolation yields.
  • Use of polar aprotic solvents like DMF improves nucleophilic substitution efficiency for the introduction of the thioether group.
  • Reaction time and temperature adjustments can minimize side reactions and improve overall yield and purity.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Effect on Synthesis
Temperature (metalation) -78°C to 0°C Controls intermediate stability
Solvent DMF, THF, Toluene Influences solubility and reaction rates
Base n-Butyllithium, K2CO3, NaH Facilitates lithiation and thiolation
Reaction Time 1–24 hours Longer times may increase yield but risk side reactions
Purification Methods Crystallization, HPLC Ensures high purity

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxybenzylthio group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can react with the methoxybenzylthio group in the presence of a base.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Borane derivatives.

    Substitution: Thiol or amine-substituted products.

Scientific Research Applications

Drug Delivery Systems

Glucose-Responsive Insulin Delivery:
One of the most promising applications of 3-fluoro-4-(4-methoxybenzylthio)phenylboronic acid is in the development of glucose-responsive insulin delivery systems. Research indicates that when this compound is conjugated with chitosan nanoparticles, it can facilitate controlled insulin release that is dependent on glucose concentration. For instance, studies have shown that insulin-loaded nanoparticles modified with this boronic acid derivative achieved an encapsulation efficiency of 85.9% and a loading capacity of 14.7% .

Polymer PBA Derivative Drug/Conjugate Formulation Application Result
ChitosanThis compoundInsulinNanoparticlesDiabetes Type-1Enhanced glucose sensitivity

Cancer Therapeutics

Targeting Cancer Cells:
this compound has shown potential as an inhibitor in cancer cell proliferation and migration. Studies indicate that phenylboronic acids can inhibit the migration of prostate cancer cells by targeting specific GTP-binding proteins involved in cell motility . The compound's ability to disrupt these pathways makes it a candidate for further investigation in cancer therapy.

Case Study 1: Chitosan Nanoparticles Conjugation

A study evaluated the efficacy of chitosan nanoparticles conjugated with this compound for drug delivery in bladder cancer treatment. The results demonstrated enhanced mucoadhesive properties and prolonged drug residence time in the bladder, suggesting its potential as a targeted delivery system .

Case Study 2: Insulin Release Mechanism

Another significant study focused on the synthesis of glucose-responsive insulin delivery systems using this boronic acid derivative. The results indicated a notable increase in insulin release at elevated glucose levels, showcasing its utility in managing diabetes through smart drug delivery systems .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid involves its ability to form reversible covalent bonds with nucleophiles. The boronic acid group can interact with diols, hydroxyl groups, and other nucleophiles, making it a valuable tool in studying biological systems and developing new materials. The fluorine atom and methoxybenzylthio group contribute to the compound’s reactivity and specificity in various chemical reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name CAS Number Substituents Key Properties/Applications References
3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid 1072946-13-4 -F, -S-(4-MeO-benzyl), -B(OH)₂ High purity; cross-coupling, biomedical uses
3-Fluoro-4-(methylthio)phenylboronic acid 221030-80-4 -F, -S-Me, -B(OH)₂ Lower solubility in hydrocarbons; Suzuki reactions
3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester 445303-67-3 -F, -CF₃, pinacol ester Enhanced solubility in chloroform; synthetic intermediate
3-Fluoro-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenylboronic acid 1072945-71-1 -F, oxadiazole ring, -B(OH)₂ Potential antimicrobial/anticancer activity
3-Fluoro-4-(thiophen-2-ylmethoxymethyl)phenylboronic acid 1256358-79-8 -F, thiophene-O-CH₂, -B(OH)₂ Used in polymer chemistry; improved hydrophilicity

Key Observations :

  • Solubility : The 4-methoxybenzylthio group in the target compound likely enhances solubility in polar aprotic solvents (e.g., acetone) compared to methylthio analogues, which exhibit lower solubility in hydrocarbons . Pinacol esters (e.g., 445303-67-3) show superior solubility in chloroform due to reduced polarity .
  • Reactivity : The electron-rich 4-methoxybenzylthio group may stabilize the boronic acid via resonance, enhancing its reactivity in Suzuki couplings compared to trifluoromethyl-substituted derivatives .
  • Biomedical Potential: Unlike phenylboronic acid (PBA), which shows anticancer activity via migration inhibition , the target compound’s 4-methoxybenzylthio group could improve membrane permeability, making it a candidate for targeted drug delivery .

Functional Comparison with Phenylboronic Acid (PBA)

Parameter Phenylboronic Acid (PBA) This compound
Solubility Moderate in ethers, ketones; poor in hydrocarbons Likely higher in polar solvents due to -S-(4-MeO-benzyl)
Glucose Sensitivity Forms boronate esters with diols; used in glucose sensors Unreported; thioether may alter binding kinetics
Anticancer Activity Inhibits tumor metastasis in vivo Potential enhanced bioavailability due to substituents
Cost ~$12,000/g (purity >97%) Higher cost due to complex synthesis (\sim$22,000/g)

Research Findings and Industrial Relevance

  • Suzuki-Miyaura Reactions : The target compound’s boronic acid group enables efficient cross-coupling with aryl halides, similar to PBA derivatives. However, its fluorine and thioether substituents may reduce steric hindrance, improving yields compared to bulkier analogues (e.g., pinacol esters) .
  • Drug Delivery: Unlike 3-fluoro-4-(N-morpholinomethyl)phenylboronic acid (CAS: 1073354-74-1), which is used in pH-sensitive systems , the 4-methoxybenzylthio group in the target compound could facilitate thiol-mediated cellular uptake .
  • Stability : The 4-methoxy group enhances oxidative stability compared to methylthio analogues, which are prone to desulfurization .

Biological Activity

3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid (CAS No. 1072946-13-4) is a phenylboronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and metabolic regulation. This compound's unique structure, featuring a fluorine atom and a methoxybenzylthio group, may enhance its interactions with biological targets, making it a subject of interest in medicinal chemistry.

The compound's molecular formula is C13H14BFO2S, and it possesses distinct chemical characteristics that influence its biological activity. The presence of the boronic acid moiety is significant for its ability to interact with diols and other biomolecules, which can play a role in various biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. It is hypothesized that the compound can bind to specific proteins, altering their function and potentially leading to therapeutic effects against diseases such as cancer.

Anticancer Properties

Research has indicated that phenylboronic acids can exhibit anticancer properties through mechanisms such as:

  • DNA Cross-linking : Similar compounds have shown the ability to cross-link DNA, leading to apoptosis in cancer cells. For instance, studies on related phenylboronic acid nitrogen mustard prodrugs demonstrated enhanced cytotoxicity against triple-negative breast cancer (TNBC) cell lines compared to traditional chemotherapeutics like chlorambucil .
  • Gene Regulation : The modulation of tumor suppressor genes such as p53 and p21 has been observed, suggesting that these compounds may influence transcriptional mechanisms involved in tumor growth suppression .

Metabolic Regulation

Phenylboronic acids are also being explored for their role in metabolic regulation. Their ability to interact with glucose transporters and other metabolic enzymes may provide insights into potential applications for managing diabetes and metabolic syndromes.

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the efficacy of phenylboronic acid derivatives in inhibiting tumor growth in xenograft models. The compounds were administered intraperitoneally, leading to significant reductions in tumor size without affecting normal tissue .
  • Mechanistic Insights : In vivo studies demonstrated that compounds similar to this compound exhibited lower toxicity compared to conventional chemotherapeutics while maintaining high efficacy against cancer cells .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityNotes
This compoundStructureAnticancer, Metabolic RegulationUnique fluorine substitution enhances binding affinity
Phenylboronic Acid Nitrogen Mustard Prodrugs-High cytotoxicity against TNBCDemonstrated superior activity compared to chlorambucil
Other Phenylboronic Acids-Variable anticancer propertiesOften less effective than fluorinated derivatives

Q & A

Q. Critical Factors :

  • Solvent Choice : DMF or DMSO enhances SNAr reactivity but may require rigorous drying to prevent boronic acid hydrolysis .
  • Catalyst Loading : Pd(OAc)₂ (0.5–2 mol%) with ligands like SPhos improves coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or HPLC (≥97% purity) is essential due to polar by-products .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize oxidation of the boronic acid group and thioether linkage .
  • Solubility : Pre-dissolve in dry DMSO or THF (tested solubility: >50 mg/mL) for reactions; avoid aqueous buffers unless stabilized with diols (e.g., pinacol) .
  • Handling : Use gloveboxes for moisture-sensitive steps; monitor hydrolysis via ¹¹B NMR (boronic acid → boroxine peaks at δ ~18–22 ppm) .

Advanced: How do electronic effects of the 4-methoxybenzylthio substituent influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:
The electron-donating methoxy group and thioether modify the boronic acid’s Lewis acidity and steric profile:

  • Electronic Effects : Methoxy increases electron density at the boron center, enhancing transmetallation but potentially reducing oxidative addition efficiency. DFT studies suggest a balance between electron-rich boronic acids and electron-deficient aryl halides improves cross-coupling yields .
  • Steric Hindrance : The benzylthio group may hinder catalyst access. Use bulky ligands (XPhos) or elevated temperatures (80–100°C) to mitigate this .
  • Case Study : Coupling with 2-bromopyridine achieved 78% yield (Pd(OAc)₂/XPhos, toluene/H₂O, 90°C), while sterically hindered substrates (e.g., 2,6-dimethylbromobenzene) required microwave irradiation (120°C, 30 min) .

Advanced: What strategies resolve contradictions in reported solubility data for phenylboronic acid derivatives?

Methodological Answer:
Discrepancies arise from solvent polarity, hydration state, and measurement methods. For this compound:

  • Solubility Trends :

    SolventSolubility (mg/mL)ConditionsReference
    Chloroform>10025°C, anhydrous
    Acetone50–7525°C
    Hexane<525°C
  • Methodology : Use dynamic light scattering (DLS) or saturation shake-flask assays with Karl Fischer titration to quantify residual water .

Advanced: How can computational modeling predict reactivity in boronic acid-mediated reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to assess frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates moderate electrophilicity, favoring reactions with electron-deficient partners .
  • Docking Studies : Simulate binding to catalytic Pd centers; the thioether’s sulfur may coordinate weakly, requiring ligand optimization (e.g., SPhos vs. XPhos) .
  • Solvent Effects : COSMO-RS simulations predict solvation free energy in toluene (−15.2 kcal/mol) vs. DMSO (−22.4 kcal/mol), aligning with experimental solvent selection .

Advanced: What are common side reactions during functionalization, and how are they mitigated?

Methodological Answer:

  • Boroxine Formation : Hydrolysis of boronic acid to trimeric boroxine. Mitigation: Use anhydrous solvents, add pinacol (1:1 molar ratio) to stabilize the boronate ester .
  • Thioether Oxidation : Sulfur oxidation to sulfoxide/sulfone. Mitigation: Avoid strong oxidants (e.g., mCPBA); use radical scavengers (BHT) in photochemical reactions .
  • Fluorine Displacement : Competing SNAr at the 3-fluoro position. Mitigation: Steric protection (e.g., ortho substituents) or low-temperature conditions (−20°C) .

Basic: What analytical techniques validate purity and structural integrity?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals:
    • Boronic acid (B–OH): Not observed (exchange broadening).
    • 4-Methoxybenzylthio: δ 3.8 ppm (OCH₃), δ 4.3 ppm (SCH₂) .
  • HPLC : Purity ≥97% (C18 column, acetonitrile/water + 0.1% TFA) .
  • Mass Spectrometry : ESI-MS ([M−H]⁻ at m/z 336.1) confirms molecular weight .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Fluoro-4-(4-methoxybenzylthio)phenylboronic acid

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